Distinct Lipophilicity Enhances Potential Blood-Brain Barrier Permeability
The target compound's computed LogP (XLogP3-AA) of 3.9 is at the higher end of the optimal range for CNS drug candidates, distinguishing it from closer, less lipophilic sulfonamide analogs. This property is crucial for procurement decisions in neurological research programs. [1]
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | Class average for unsubstituted phenylsulfonamide analogs is typically in the range of 1.5-3.0. [2] |
| Quantified Difference | The target compound's LogP is approximately 1-2 units higher than the class average, placing it in a distinct pharmacokinetic space. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
Higher LogP can correlate with improved blood-brain barrier penetration, making this compound a preferential choice for neuroscience target screening where CNS exposure is desired.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72717007. Retrieved April 29, 2026. View Source
- [2] Smith, D. A., & Waterbeemd, H. van de. (2007). Physicochemical properties in drug metabolism and pharmacokinetics. In B. Testa & H. van de Waterbeemd (Eds.), Comprehensive Medicinal Chemistry II (Vol. 5, pp. 23–44). Elsevier. View Source
